Ethyl 3-hydroxycyclopentanecarboxylate
Overview
Description
Ethyl 3-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that esters like ethyl 3-hydroxycyclopentanecarboxylate often undergo hydrolysis, a chemical reaction with water . This reaction is typically catalyzed by acids or bases .
Mode of Action
This compound, like other esters, undergoes hydrolysis . In this process, the ester bond in this compound is broken down in the presence of water, resulting in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .
Pharmacokinetics
It’s known that the rate of hydrolysis can influence the bioavailability of esters . The hydrolysis of this compound is faster than that of some other esters, which could potentially affect its pharmacokinetic properties .
Result of Action
The hydrolysis of this compound results in the formation of an alcohol and a carboxylic acid These products can participate in further biochemical reactions, influencing various molecular and cellular processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction being catalyzed by both acids and bases . Additionally, factors such as temperature and the presence of other substances can also influence the reaction .
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxycyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis. The compound interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can impact gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to specific enzymes, such as esterases, and inhibit or activate their activity . This interaction can lead to changes in the hydrolysis rate of the ester bond, affecting the overall metabolic flux and the levels of metabolites in the cell. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed in studies, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. It is important to carefully monitor the dosage of this compound in animal studies to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including ester hydrolysis and the subsequent metabolism of 3-hydroxycyclopentanecarboxylic acid . The compound interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This reaction is a key step in the metabolic pathway, leading to the formation of metabolites that can be further processed by the cell. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with binding proteins that help to localize and accumulate the compound in specific cellular compartments. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific compartments or organelles within the cell through the action of targeting signals and post-translational modifications For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism
Properties
IUPAC Name |
ethyl 3-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQPQHZHDFVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284832 | |
Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-07-8 | |
Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-hydroxycyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.